molecular formula C11H15ClO4S B8423403 2-(2-Chloroethoxy)ethyl p-toluenesulfonate

2-(2-Chloroethoxy)ethyl p-toluenesulfonate

Cat. No. B8423403
M. Wt: 278.75 g/mol
InChI Key: SWPSLRINHOQENG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US06660526B2

Procedure details

In a round bottom flask 9.53 g (50 mmol) of p-Toluenesulfonylchloride were mixed with 7.47 g (60 mmol) 2-(2-Chloroethoxy)ethanol in 50 ml CHCl3. The mixture was stirred and cooled below 5° C. and 10.1 g (100 mmol) triethylamine were added drop-wise at this temperature. After the addition was completed, the mixture was stirred for another 3 h at room temperature. At which point, a mixture of 50 g ice and 20 ml conc. HCl was added carefully and stirred for 30 min. The chloroform phase was separated, washed three times with 30 ml water, dried with Na2SO4 and the solvent removed in vacuo upon which 12.5 g (90%) of a yellowish oil was obtained. The product was used without further purification.
Quantity
9.53 g
Type
reactant
Reaction Step One
Quantity
7.47 g
Type
reactant
Reaction Step One
Name
Quantity
50 mL
Type
solvent
Reaction Step One
Quantity
10.1 g
Type
reactant
Reaction Step Two
[Compound]
Name
ice
Quantity
50 g
Type
reactant
Reaction Step Three
Name
Quantity
20 mL
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
[C:1]1([CH3:11])[CH:6]=[CH:5][C:4]([S:7](Cl)(=[O:9])=[O:8])=[CH:3][CH:2]=1.[Cl:12][CH2:13][CH2:14][O:15][CH2:16][CH2:17][OH:18].C(N(CC)CC)C.Cl>C(Cl)(Cl)Cl>[C:1]1([CH3:11])[CH:6]=[CH:5][C:4]([S:7]([O:18][CH2:17][CH2:16][O:15][CH2:14][CH2:13][Cl:12])(=[O:9])=[O:8])=[CH:3][CH:2]=1

Inputs

Step One
Name
Quantity
9.53 g
Type
reactant
Smiles
C1(=CC=C(C=C1)S(=O)(=O)Cl)C
Name
Quantity
7.47 g
Type
reactant
Smiles
ClCCOCCO
Name
Quantity
50 mL
Type
solvent
Smiles
C(Cl)(Cl)Cl
Step Two
Name
Quantity
10.1 g
Type
reactant
Smiles
C(C)N(CC)CC
Step Three
Name
ice
Quantity
50 g
Type
reactant
Smiles
Name
Quantity
20 mL
Type
reactant
Smiles
Cl

Conditions

Stirring
Type
CUSTOM
Details
The mixture was stirred
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
cooled below 5° C.
ADDITION
Type
ADDITION
Details
After the addition
STIRRING
Type
STIRRING
Details
the mixture was stirred for another 3 h at room temperature
Duration
3 h
ADDITION
Type
ADDITION
Details
was added carefully
STIRRING
Type
STIRRING
Details
stirred for 30 min
Duration
30 min
CUSTOM
Type
CUSTOM
Details
The chloroform phase was separated
WASH
Type
WASH
Details
washed three times with 30 ml water
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried with Na2SO4
CUSTOM
Type
CUSTOM
Details
the solvent removed in vacuo upon which 12.5 g (90%) of a yellowish oil
CUSTOM
Type
CUSTOM
Details
was obtained
CUSTOM
Type
CUSTOM
Details
The product was used without further purification

Outcomes

Product
Name
Type
Smiles
C1(=CC=C(C=C1)S(=O)(=O)OCCOCCCl)C

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.